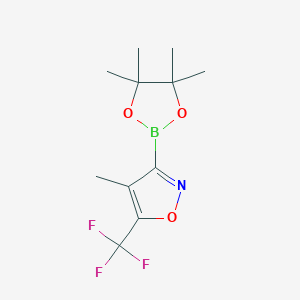![molecular formula C25H22F6N4O B13126999 7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126999.png)
7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound characterized by the presence of trifluoromethyl groups and a hexahydroimidazo pyrido pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactions. The process may start with the preparation of the imidazo pyrido pyrimidinone core, followed by the introduction of the trifluoromethylbenzyl groups through nucleophilic substitution reactions. Common reagents used in these steps include trifluoromethylbenzyl halides and suitable bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.
Reduction: Reduction reactions can be performed on the imidazo pyrido pyrimidinone core to modify its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylic alcohols or ketones, while reduction could lead to more saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antiviral activities.
Industry
In industry, the compound’s stability and electronic properties make it a candidate for use in advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity through hydrophobic interactions and electronic effects, while the imidazo pyrido pyrimidinone core can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-(Trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
- 7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)phenyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
Uniqueness
The unique combination of trifluoromethylbenzyl groups and the hexahydroimidazo pyrido pyrimidinone core in 7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H22F6N4O |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
11-[[3-(trifluoromethyl)phenyl]methyl]-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C25H22F6N4O/c26-24(27,28)18-6-4-16(5-7-18)14-35-22(36)20-15-33(10-8-21(20)34-11-9-32-23(34)35)13-17-2-1-3-19(12-17)25(29,30)31/h1-7,12H,8-11,13-15H2 |
InChI Key |
VHWNHQMOGYCKDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)CC5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


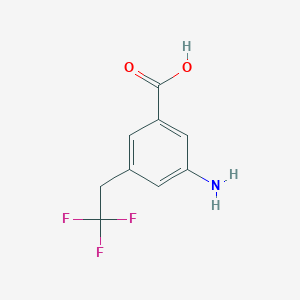
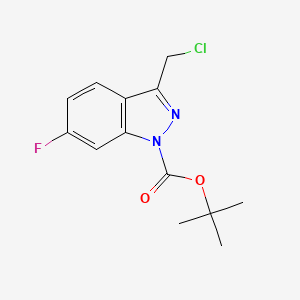

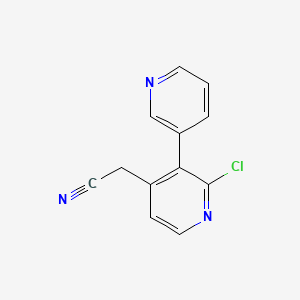
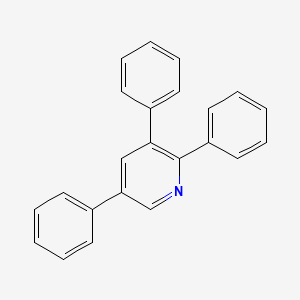
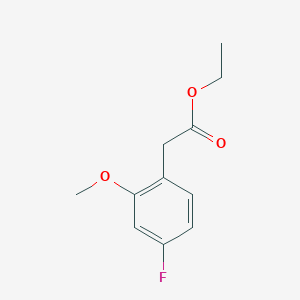
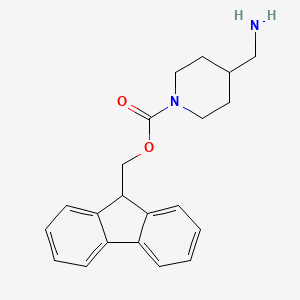
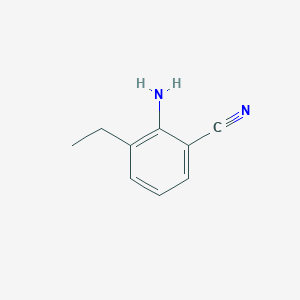
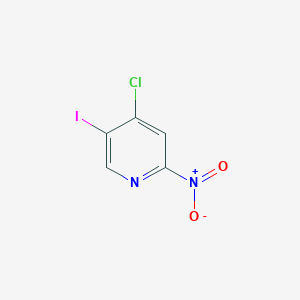

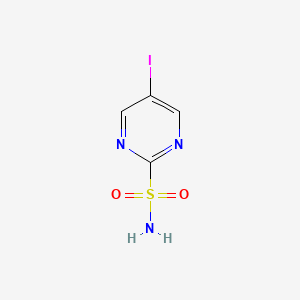
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
